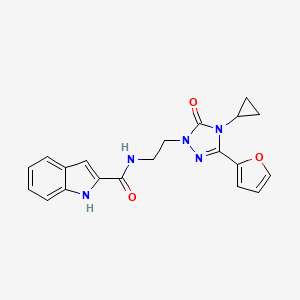

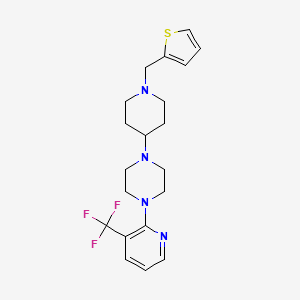

![molecular formula C12H6F3N3O3 B2408771 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 313968-60-4](/img/structure/B2408771.png)

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a compound that belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . In this context, Yamagami and co-workers developed a method to produce the 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine via the cyclocondensation reaction of the 5-amino-3-hetarylpyrazole with malonic acid .

Molecular Structure Analysis

The molecular formula of “5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is C12H7F3N4O2 . The InChI string is InChI=1S/C12H7F3N4O2 and the InChIKey is UUBSWHIZOFRMTQ-UHFFFAOYSA-N . The Canonical SMILES string is C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N .

Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the starting compound .

Physical And Chemical Properties Analysis

The molecular weight of “5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is 296.20 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 2 . The exact mass and monoisotopic mass are 296.05210997 g/mol . The topological polar surface area is 86.4 Ų . The heavy atom count is 21 . The complexity of the compound is 420 .

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been synthesized as an intermediate in various chemical reactions, demonstrating its utility in organic synthesis. For instance, it has been used in the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which shows significant inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

- A solvent-free cyclocondensation method has been developed using this compound, leading to the synthesis of various benzoic acids with potential applications in medicinal chemistry (Quiroga et al., 2007).

- The compound has been used as a precursor for synthesizing novel derivatives of various fused heterocyclic ring systems, indicating its versatility in creating complex molecular structures (Mostafa & Nada, 2015).

Biological and Medicinal Applications

- A number of studies have explored the biological significance of related compounds. For example, the synthesis of new 7-Trifluoromethyl-2,5-disubstituted Pyrazolo[1,5-a]pyrimidines with potential biological interest has been reported, indicating a direction for future research into their medicinal applications (Jismy et al., 2018).

- Efficient methods for synthesizing various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, which are of significant interest in drug discovery and medicinal chemistry, have been developed (Jismy et al., 2020).

Photophysical Properties

- The photophysical properties of a series of derivatives containing 5-(alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines have been investigated, revealing interesting absorption and emission characteristics that could be relevant in the development of fluorescent probes and materials science (Stefanello et al., 2022).

properties

IUPAC Name |

5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3O3/c13-12(14,15)9-4-6(8-2-1-3-21-8)16-10-5-7(11(19)20)17-18(9)10/h1-5H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWERTUCXEXDQSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

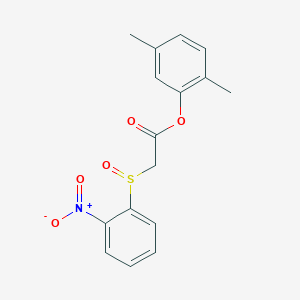

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408694.png)

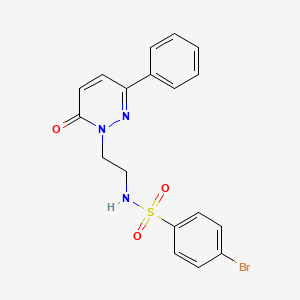

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide](/img/structure/B2408695.png)

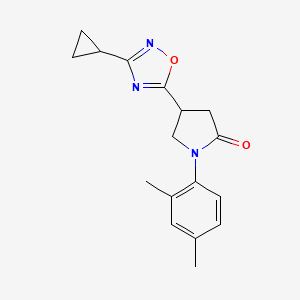

![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)

![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2408703.png)

![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)